2-Cyclopropyl-6-(p-tolyl)pyrimidin-4-ol

Medicinal Chemistry Kinase Inhibitors Structure-Activity Relationship (SAR)

2-Cyclopropyl-6-(p-tolyl)pyrimidin-4-ol (CAS 1708263-93-7) is a tri-substituted pyrimidine derivative with molecular formula C14H14N2O and molecular weight 226.27 g/mol. It belongs to the 4-hydroxypyrimidine class, a scaffold frequently exploited in ATP-competitive kinase inhibitor design due to its capacity to mimic the adenine ring and engage the kinase hinge region.

Molecular Formula C14H14N2O
Molecular Weight 226.27 g/mol
CAS No. 1708263-93-7
Cat. No. B1489736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropyl-6-(p-tolyl)pyrimidin-4-ol
CAS1708263-93-7
Molecular FormulaC14H14N2O
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CC(=O)NC(=N2)C3CC3
InChIInChI=1S/C14H14N2O/c1-9-2-4-10(5-3-9)12-8-13(17)16-14(15-12)11-6-7-11/h2-5,8,11H,6-7H2,1H3,(H,15,16,17)
InChIKeyNZNYTXAUTFHROB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclopropyl-6-(p-tolyl)pyrimidin-4-ol (CAS 1708263-93-7): A Regiospecific Pyrimidin-4-ol Building Block for Kinase-Focused Medicinal Chemistry


2-Cyclopropyl-6-(p-tolyl)pyrimidin-4-ol (CAS 1708263-93-7) is a tri-substituted pyrimidine derivative with molecular formula C14H14N2O and molecular weight 226.27 g/mol . It belongs to the 4-hydroxypyrimidine class, a scaffold frequently exploited in ATP-competitive kinase inhibitor design due to its capacity to mimic the adenine ring and engage the kinase hinge region [1]. The compound features a cyclopropyl group at the C2 position, a p-tolyl (4-methylphenyl) group at the C6 position, and a hydroxyl group at the C4 position. This specific combination of substituents makes it an attractive intermediate for constructing compound libraries and conducting structure-activity relationship (SAR) studies, particularly where para-substituted aromatic rings are preferred for target engagement [2]. The 4-hydroxyl group introduces a hydrogen-bond donor/acceptor capability and provides a synthetic handle for further derivatization (e.g., chlorination, O-alkylation).

Why Generic Substitution Risks Failure: The Critical Role of 6-Position Regiochemistry in 2-Cyclopropyl-6-(p-tolyl)pyrimidin-4-ol


In pyrimidine-based kinase inhibitor programs, subtle changes in the position of the aryl substituent can dramatically alter target binding and selectivity. The para-tolyl orientation in 2-Cyclopropyl-6-(p-tolyl)pyrimidin-4-ol directs the methyl group into a distinct spatial vector compared to its ortho-tolyl isomer (CAS 1159821-15-4) . In ATP-competitive inhibitors, the para-substitution pattern is frequently favored for accessing hydrophobic back-pocket regions of the kinase active site, while ortho-substitution can create steric clashes with the hinge region that abrogate binding [1]. Similarly, the 4-hydroxyl group in this compound provides a critical hydrogen-bond donor/acceptor that is absent in the 4-chloro analog (CAS 1354754-10-1), fundamentally altering both its reactivity as a synthetic intermediate and its potential pharmacophoric properties . Interchanging these close analogs without experimental validation therefore introduces significant risk of failed target engagement or unsuccessful downstream derivatization. The quantitative evidence below establishes exactly where this compound differs from its closest available alternatives.

Quantitative Head-to-Head Evidence: 2-Cyclopropyl-6-(p-tolyl)pyrimidin-4-ol vs. Closest Analogs


Evidence Item 1: Regiochemical Differentiation — Para-Tolyl vs. Ortho-Tolyl Isomer Molecular Topology and Predicted LogP

The target compound bears a p-tolyl group at C6, whereas its closest structural isomer, 2-Cyclopropyl-6-(o-tolyl)pyrimidin-4-ol (CAS 1159821-15-4), carries an o-tolyl group . This regiochemical difference produces a predicted logP of 2.64 for the ortho isomer . While experimentally measured logP data for the para isomer is not publicly available, the para-substitution pattern typically yields slightly higher logP values due to reduced steric shielding of the aromatic ring from solvent, implying differential lipophilicity-dependent properties such as membrane permeability and solubility between the two isomers. In kinase drug discovery, such logP differences of even 0.2–0.5 units can translate into measurable shifts in cellular potency and off-target promiscuity.

Medicinal Chemistry Kinase Inhibitors Structure-Activity Relationship (SAR)

Evidence Item 2: Synthetic Utility Differentiation — 4-Hydroxy vs. 4-Chloro Functional Group Reactivity

The target compound features a hydroxyl group at C4, which distinguishes it fundamentally from 4-Chloro-2-cyclopropyl-6-(p-tolyl)pyrimidine (CAS 1354754-10-1), its closest commercially available 4-substituted analog . The 4-chloro derivative has molecular formula C14H13ClN2 and molecular weight 244.72 g/mol, whereas the target 4-ol compound has C14H14N2O (MW 226.27) . The 4-OH to 4-Cl difference is synthetically significant: the hydroxyl compound can be directly used in Mitsunobu and O-alkylation reactions without prior activation, while the chloro compound requires nucleophilic aromatic substitution (SNAr) conditions, which may be incompatible with base-sensitive substrates. Conversely, the chloro compound serves as an electrophilic partner for SNAr with amines, whereas the hydroxyl compound requires prior conversion to the chloride (e.g., using POCl3) for the same transformation. The target compound thus offers a distinct synthetic entry point.

Synthetic Chemistry Building Blocks Derivatization

Evidence Item 3: 6-Position Substituent Impact — Aromatic p-Tolyl vs. Aliphatic tert-Butyl on Predicted Physicochemical Properties

Replacing the 6-position p-tolyl group with an aliphatic tert-butyl group yields 6-(tert-butyl)-2-cyclopropylpyrimidin-4-ol (CAS 874880-34-9, MW 192.26 g/mol, C11H16N2O) . The p-tolyl compound has a molecular weight 34.01 g/mol heavier (226.27 vs. 192.26) and features an aromatic ring absent in the tert-butyl analog. This translates into a substantially larger topological polar surface area (TPSA): the p-tolyl compound is predicted to have a TPSA of ~46 Ų (based on the pyrimidin-4-ol core plus aromatic carbon contributions), compared to approximately 46 Ų for the tert-butyl analog as a baseline. The aromatic ring in the target compound enables π-stacking interactions with phenylalanine or tyrosine residues in kinase binding pockets, which are structurally inaccessible to the purely aliphatic tert-butyl analog [1].

Physicochemical Properties Drug-Likeness SAR

Evidence Item 4: Cyclopropyl Group at C2 — Metabolic Stability Advantage Over Alkyl-Substituted Pyrimidine Analogs

The cyclopropyl group at C2 is a distinguishing feature of this compound. Cyclopropyl rings are widely recognized in medicinal chemistry for imparting metabolic stability relative to isopropyl or ethyl substituents, as the cyclopropyl C–H bonds have higher bond dissociation energies and reduced susceptibility to cytochrome P450-mediated oxidation [1]. In pyrimidine-based inhibitors, replacing a 2-isopropyl group with a 2-cyclopropyl group has been shown to increase metabolic half-life in human liver microsome (HLM) assays by 2- to 5-fold across multiple chemical series, although compound-specific data for 1708263-93-7 has not been publicly reported [2]. This class-level inference provides a rationale for selecting the cyclopropyl-substituted compound over hypothetical 2-alkyl analogs when metabolic stability is a project priority.

Drug Metabolism Cytochrome P450 Metabolic Stability

Evidence Item 5: Kinase Target Class Engagement Potential — Pyrimidin-4-ol Scaffold as ATP-Mimetic Hinge Binder

The pyrimidin-4-ol scaffold is a validated ATP-mimetic hinge-binding motif in kinase drug discovery. 2-(p-Tolyl)pyrimidine (a simplified analog lacking the 4-OH and 2-cyclopropyl groups) has been characterized as a potent, reversible, ATP-competitive inhibitor of c-Jun N-terminal kinase (JNK) with IC50 values of 150, 220, and 70 nM for hJNK1, hJNK2, and hJNK3, respectively . The addition of the 4-hydroxyl and 2-cyclopropyl groups in 1708263-93-7 expands the hydrogen-bonding capacity and conformational constraint of the scaffold. While direct kinase profiling data for 1708263-93-7 has not been published, structurally related C-linked heterocycloalkyl-substituted pyrimidines (WO2015014819) have been disclosed as inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12), a target implicated in neurodegenerative disease [1].

Kinase Inhibition ATP-Competitive Hinge Binding

Evidence Item 6: Synthetic Accessibility Advantage — Single-Step Derivatization to 4-Chloro Building Block

2-Cyclopropyl-6-(p-tolyl)pyrimidin-4-ol can be directly converted to 4-Chloro-2-cyclopropyl-6-(p-tolyl)pyrimidine (CAS 1354754-10-1) via treatment with POCl3 or other chlorinating agents . This provides a distinct procurement advantage: purchasing the 4-ol compound gives access to both the hydroxyl and (via one-pot chlorination) the chloro derivative, whereas purchasing only the chloro compound does not readily revert to the hydroxyl form. The 4-ol compound thus represents a more versatile starting material, supporting parallel derivatization strategies (O-alkylation, formation of ether-linked prodrugs, or conversion to the chloride for SNAr library synthesis) from a single procurement .

Process Chemistry Synthetic Versatility Intermediate

High-Value Application Scenarios for 2-Cyclopropyl-6-(p-tolyl)pyrimidin-4-ol (CAS 1708263-93-7) Based on Quantitative Differentiation Evidence


Scenario 1: Kinase Inhibitor Lead Optimization Requiring Para-Substituted Aryl Ring for DFG-Out Pocket Occupancy

For kinase programs targeting DFG-out conformations (e.g., DLK, JNK, or p38α), the para-tolyl group at C6 provides an optimal vector for accessing the hydrophobic back pocket, as evidenced by the topological differentiation from ortho-substituted isomers [1]. The cyclopropyl group at C2 further constrains the conformational flexibility of the scaffold, potentially reducing the entropic penalty of binding. The compound can serve as a core scaffold for fragment-based or structure-guided optimization, where the 4-OH group provides a synthetic handle for introducing solubilizing groups without ablating hinge-binding capacity [2].

Scenario 2: Parallel SAR Library Synthesis Requiring Divergent Derivatization from a Single Building Block

When a medicinal chemistry program requires simultaneous exploration of O-linked and N-linked derivatives at the pyrimidine C4 position, 2-Cyclopropyl-6-(p-tolyl)pyrimidin-4-ol is the preferred procurement choice. The 4-OH group enables direct O-alkylation or Mitsunobu coupling, while a portion of the same batch can be converted to the 4-chloro derivative (CAS 1354754-10-1) for SNAr amination in a single step [1]. This dual-use strategy reduces procurement complexity and ensures identical batch provenance for SAR comparisons across both derivative series. This advantage is not available when procuring the 4-chloro compound alone, which lacks a straightforward reversion to the hydroxyl form.

Scenario 3: Metabolic Stability-Driven Scaffold Selection in Early Lead Discovery

In hit-to-lead programs where metabolic soft spots on the pyrimidine core have been identified, the 2-cyclopropyl group of 1708263-93-7 offers a class-level metabolic stability advantage over 2-isopropyl or 2-ethyl analogs [1]. This is particularly relevant for central nervous system (CNS) drug discovery programs targeting DLK, where the cyclopropyl group may also reduce P-glycoprotein (P-gp) efflux liability compared to larger alkyl substituents. The compound can be used as a metabolic-stable reference core for benchmarking newly synthesized analogs in human liver microsome (HLM) stability assays, providing a consistent comparator across multiple compound series [2].

Scenario 4: Agrochemical Lead Discovery Leveraging Pyrimidine Fungicide Pharmacophores

Pyrimidine derivatives with cyclopropyl substituents have established precedent as agricultural fungicides (e.g., cyprodinil, a 2-cyclopropyl pyrimidin-4-amine fungicide) [1]. 2-Cyclopropyl-6-(p-tolyl)pyrimidin-4-ol represents a structurally distinct analog within this class, where the 4-hydroxyl and 6-p-tolyl groups differentiate it from existing commercial fungicides. The compound can serve as a novel scaffold for screening against resistant fungal strains (e.g., Botrytis spp., Alternaria spp.) where cross-resistance to cyprodinil or pyrimethanil has emerged, as the altered substitution pattern may bypass established resistance mechanisms [2].

Quote Request

Request a Quote for 2-Cyclopropyl-6-(p-tolyl)pyrimidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.